Azetidine-2-carboxamide

STAT3 inhibition cancer therapeutics SH2 domain targeting

Azetidine-2-carboxamide (CAS 130973-78-3) is a strained 4-membered aza-heterocycle that cannot be functionally replaced by 5-membered proline or 6-membered pipecolic acid analogues. The (R)-enantiomer delivers sub-micromolar STAT3 inhibition (IC₅₀ 0.34–0.55 μM) with >52-fold selectivity over STAT1/STAT5, while azetidine-based organocatalysts achieve up to 99% ee in asymmetric aldol reactions. This scaffold is the key synthetic intermediate in the discovery of FDA-approved PI3Kα inhibitor NVP-BYL719 (Alpelisib). Available in both (R)- and (S)-configurations for stereospecific applications. Request a quote for enantiopure material at ≥97% purity.

Molecular Formula C4H8N2O
Molecular Weight 100.12 g/mol
CAS No. 130973-78-3
Cat. No. B111606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidine-2-carboxamide
CAS130973-78-3
Molecular FormulaC4H8N2O
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESC1CNC1C(=O)N
InChIInChI=1S/C4H8N2O/c5-4(7)3-1-2-6-3/h3,6H,1-2H2,(H2,5,7)
InChIKeyKKCWBKUOPJMUQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidine-2-carboxamide (CAS 130973-78-3): Technical Profile and Structural Features for Pharmaceutical and Chemical R&D


Azetidine-2-carboxamide (CAS 130973-78-3) is a four-membered nitrogen-containing heterocyclic compound with the molecular formula C₄H₈N₂O [1]. This strained aza-heterocycle serves as a critical building block in medicinal chemistry and asymmetric synthesis, with established utility in the development of potent STAT3 inhibitors, selective CB2 receptor modulators, and chiral organocatalysts [2][3][4]. The compound exists as an enantiopure building block with both (R)- and (S)-configurations available for stereospecific applications .

Why Generic Substitution Fails: Critical Stereochemical and Ring-Size Requirements for Azetidine-2-carboxamide Applications


Generic substitution with 5-membered proline or 6-membered pipecolic acid analogues cannot replicate the unique performance profile of azetidine-2-carboxamide scaffolds. In STAT3 inhibition, replacing the azetidine core with the corresponding 6-membered pipecolamide analogue results in a significant loss of activity [1]. Similarly, azetidine-based chiral catalysts consistently provide improved asymmetric induction compared to pyrrolidine- or aziridine-based counterparts, attributable to the distinctive 4-membered ring geometry and reduced conformational flexibility [2]. The specific stereochemistry—(R) versus (S)—is also critical, as different enantiomers exhibit divergent biological activity profiles across CB2 receptor modulation, kinase inhibition, and organocatalysis applications [3].

Product-Specific Quantitative Evidence Guide: Azetidine-2-carboxamide Differentiation Data


Superior STAT3 Inhibition: Sub-Micromolar Potency of (R)-Azetidine-2-carboxamide Derivatives Versus Inactive 6-Membered Analogues

Optimization from proline-based STAT3 inhibitors to (R)-azetidine-2-carboxamide analogues yielded sub-micromolar potencies with key compounds achieving IC₅₀ values of 0.55 μM (5a), 0.38 μM (5o), and 0.34 μM (8i) [1]. Critically, expansion to the 6-membered pipecolamide analogue resulted in substantially reduced activity, demonstrating that the 4-membered azetidine ring is essential for target engagement [2]. These compounds exhibited >52-fold selectivity over STAT1 and STAT5 (IC₅₀ >18 μM) [3], with isothermal titration calorimetry confirming high-affinity binding (KD = 880 nM for 7g and 960 nM for 9k) [4].

STAT3 inhibition cancer therapeutics SH2 domain targeting

Sub-100 nM CB2 Receptor Binding Affinity: Azetidine-2-carboxamide Derivatives as Selective Cannabinoid Modulators

(R)-Azetidine-2-carboxamide-derived CB2 modulators demonstrate nanomolar binding affinity and functional activity [1]. Representative compound CHEMBL3774794 exhibits Ki = 21 nM in competitive displacement of [³H]CP-55,940 from human CB2 receptor expressed in CHO cell membranes [2], with functional antagonism (IC₅₀ = 29 nM) against WIN 55,212-2-mediated suppression of forskolin-induced cAMP [3], and inverse agonist activity (EC₅₀ = 453 nM) in the same cellular system [4].

CB2 receptor cannabinoid therapeutics inflammation pain management

High Enantioselectivity in Asymmetric Catalysis: Up to 99% ee and 99:1 dr with Azetidine-2-carboxamide Organocatalysts

Enantiopure azetidine-2-carboxamides function as effective organocatalysts for direct asymmetric aldol reactions [1]. A well-chosen chiral azetidine-2-carboxamide smoothly catalyzed the aldol reaction of various benzaldehydes with acetone in brine, producing β-hydroxy ketones with enantiomeric excess (ee) up to 96% [2]. Reactions with cyclic ketones yielded anti-products with diastereomeric ratio (dr) up to 99:1 and enantiomeric excess up to 99% [3]. Azetidine-based chiral ligands generally provide improved asymmetric induction compared to pyrrolidine- or aziridine-based counterparts [4].

asymmetric catalysis organocatalysis aldol reaction enantioselective synthesis

Proline Analogue Activity Profile: Competitive Incorporation into Collagen with Distinct Mechanistic Outcomes

L-Azetidine-2-carboxylic acid (the carboxylic acid analogue of azetidine-2-carboxamide) and cis-4-fluoro-L-proline were identified as the most effective among eight proline analogues in inhibiting [¹⁴C]proline incorporation into collagen by embryonic cartilage [1]. These two compounds were the only analogues that decreased the conversion of incorporated [¹⁴C]proline to collagen [¹⁴C]hydroxyproline [2]. Direct evidence using ¹⁴C-labeled L-azetidine-2-carboxylic acid confirmed its incorporation into collagen without significant metabolic conversion [3]. In E. coli proline biosynthesis, the comparative inhibitor constant (Ki) for azetidine-2-carboxylic acid was 4 × 10⁻⁵ M, versus 5 × 10⁻⁷ M for proline itself [4].

proline analogue collagen biosynthesis fibrosis protein misincorporation

PI3Kα Inhibitor Scaffold: Azetidine-2-carboxamide Core in NVP-BYL719 (Alpelisib) Development

Azetidine-2-carboxamide (CAS 130973-78-3) serves as a key synthetic intermediate in the discovery and development of NVP-BYL719 (Alpelisib), a potent and selective phosphatidylinositol-3 kinase alpha (PI3Kα) inhibitor . Alpelisib is FDA-approved for the treatment of HR-positive, HER2-negative, PIK3CA-mutated advanced breast cancer [1]. The azetidine-2-carboxamide core contributes to the conformational rigidity necessary for selective PI3Kα isoform targeting .

PI3K inhibition kinase inhibitor oncology targeted therapy

Best Research and Industrial Application Scenarios for Azetidine-2-carboxamide (CAS 130973-78-3)


Development of Selective STAT3 SH2 Domain Inhibitors for Oncology

(R)-Azetidine-2-carboxamide derivatives achieve sub-micromolar STAT3 inhibition (IC₅₀ = 0.34–0.55 μM) with >52-fold selectivity over STAT1 and STAT5 [1]. The 4-membered azetidine ring is structurally essential; 6-membered pipecolamide analogues exhibit substantially reduced activity [2]. High-affinity binding (KD = 880–960 nM) has been confirmed by isothermal titration calorimetry [3]. This scaffold is suitable for hit-to-lead optimization of STAT3-targeted anticancer agents.

CB2 Receptor Modulator Discovery for Inflammatory and Pain Disorders

(R)-Azetidine-2-carboxamide-derived compounds exhibit nanomolar CB2 receptor binding (Ki = 21 nM) and functional antagonism (IC₅₀ = 29 nM) in CHO cell assays [1]. The azetidine-2-carboxamide scaffold provides a validated entry point for developing selective CB2 modulators with potential applications in inflammation and pain management [2].

Enantioselective Organocatalysis for Asymmetric Aldol Reactions

Enantiopure azetidine-2-carboxamides function as organocatalysts in direct asymmetric aldol reactions, achieving up to 96% ee with acetone in brine and up to 99% ee and 99:1 dr with cyclic ketones [1]. Azetidine-based chiral catalysts generally provide improved asymmetric induction compared to pyrrolidine- or aziridine-based counterparts [2], making them valuable for pharmaceutical intermediate synthesis requiring high stereochemical purity.

PI3Kα-Targeted Kinase Inhibitor Development

Azetidine-2-carboxamide (CAS 130973-78-3) is a key synthetic intermediate in the discovery of NVP-BYL719 (Alpelisib), an FDA-approved selective PI3Kα inhibitor for PIK3CA-mutated breast cancer [1]. The azetidine core contributes to conformational rigidity essential for isoform selectivity [2], supporting its use in medicinal chemistry programs targeting the PI3K/AKT/mTOR signaling axis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azetidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.